molecular formula C6H15ClN2O3S B2711740 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride CAS No. 2445792-32-3

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride

Cat. No. B2711740
CAS RN: 2445792-32-3
M. Wt: 230.71
InChI Key: FNNOXTQAXKATKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The specific molecular structure of “3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride” is not available in the current resources.

Scientific Research Applications

Sulfur-Containing Compounds in Corrosion Inhibition

Sulfamic Acid as an Environment-Friendly Alternative Electrolyte

Sulfamic acid, a sulfur-containing compound, is highlighted for its use in industrial cleaning and corrosion inhibition. It serves as an eco-friendly alternative to more hazardous acids for metal surface cleaning, emphasizing the importance of organic compounds in preventing corrosive damage. This study could imply the relevance of other sulfur-containing compounds, including "3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride," in similar applications (Verma & Quraishi, 2022).

Sulfur Amino Acid Metabolism and Health

Gut Sulfur Amino Acid Metabolism

The metabolism of sulfur amino acids in the gastrointestinal tract is linked to human health and disease, suggesting the critical role of sulfur-containing metabolites in biological systems. This review underscores the impact of sulfur amino acids on inflammation, endothelial cell dysfunction, and colon carcinogenesis, hinting at the broader significance of sulfur chemistry in medical research (Burrin & Stoll, 2007).

Sulfonamides in Water Treatment

Removal of Sulfamethoxazole from Aqueous Solutions

Sulfamethoxazole, a sulfonamide with environmental persistence, raises concerns about water contamination. This review discusses cleaner technologies for removing sulfamethoxazole, indicating the relevance of research on sulfonamides and similar sulfur-containing compounds in environmental science and water purification efforts (Prasannamedha & Kumar, 2020).

Antioxidant Capacity and Sulfur Compounds

Antioxidant Capacity of Sulfur-Containing Compounds

The study on ABTS radical cation-based assays for measuring antioxidant capacity highlights the complexity of reactions involving sulfur-containing antioxidants. This research provides insights into how sulfur compounds, possibly including "this compound," could interact with radical species, suggesting their potential applications in antioxidant research (Ilyasov et al., 2020).

Mechanism of Action

The mechanism of action for aminomethyl compounds would depend on their specific chemical structure and the context in which they are used. Unfortunately, specific information on the mechanism of action for “3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride” is not available .

Future Directions

The future directions for aminomethyl compounds could involve their use in various scientific research applications. For example, the 3-(aminomethyl)pyridinium dication has been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

properties

IUPAC Name

3-(aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(10,11)8-3-2-6(9,4-7)5-8;/h9H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNOXTQAXKATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.